molecular formula C9H10FNO2 B2533660 Methyl 5-fluoro-2-(methylamino)benzoate CAS No. 924668-99-5

Methyl 5-fluoro-2-(methylamino)benzoate

Cat. No.: B2533660
CAS No.: 924668-99-5
M. Wt: 183.182
InChI Key: ACDZIHOCIOJCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-fluoro-2-(methylamino)benzoate is an organic compound with the molecular formula C9H10FNO2. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position is replaced by a fluorine atom, and the hydrogen atom at the 2nd position is replaced by a methylamino group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Scientific Research Applications

Methyl 5-fluoro-2-(methylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“Methyl 5-fluoro-2-(methylamino)benzoate” is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-fluoro-2-(methylamino)benzoate can be synthesized through several methods. One common method involves the reaction of 5-fluoro-2-nitrobenzoic acid with methylamine, followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-(methylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards these targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity and efficacy .

Comparison with Similar Compounds

  • Methyl 5-fluoro-2-amino benzoate
  • Methyl 5-fluoro-2-hydroxybenzoate
  • Methyl 5-fluoro-2-nitrobenzoate

Comparison: Methyl 5-fluoro-2-(methylamino)benzoate is unique due to the presence of both a fluorine atom and a methylamino group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding interactions. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .

Properties

IUPAC Name

methyl 5-fluoro-2-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-11-8-4-3-6(10)5-7(8)9(12)13-2/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDZIHOCIOJCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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